[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is a complex organic compound with a unique structure that combines a triazine ring with a cyanamide group and a phenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine. The phenoxyethyl group is then introduced through a nucleophilic substitution reaction using 2-(2-methylphenoxy)ethylamine. Finally, the cyanamide group is added through a reaction with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the triazine ring or the phenoxyethyl group.
Reduction: Reduced forms of the triazine ring or the cyanamide group.
Substitution: Substituted triazine or phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, while the cyanamide group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4,6-Dichloro-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-chlorophenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]urea
Uniqueness
Compared to similar compounds, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is unique due to its specific combination of functional groups. The presence of both the triazine ring and the cyanamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
306318-67-2 |
---|---|
Molecular Formula |
C17H23N7O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide |
InChI |
InChI=1S/C17H23N7O/c1-13-8-6-7-9-14(13)25-11-10-24(12-18)17-20-15(22(2)3)19-16(21-17)23(4)5/h6-9H,10-11H2,1-5H3 |
InChI Key |
XVVBDOCUOGLIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN(C#N)C2=NC(=NC(=N2)N(C)C)N(C)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.